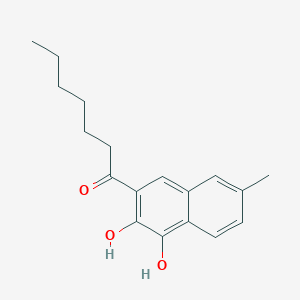
1-Heptanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is an organic compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol This compound is characterized by the presence of a heptanone group attached to a naphthalene ring substituted with hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxy-7-methyl-2-naphthaldehyde and heptanone.
Condensation Reaction: The key step involves a condensation reaction between the naphthaldehyde and heptanone in the presence of a suitable catalyst, such as an acid or base.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Heptanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-Heptanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Heptanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Heptanone: A simple ketone with a similar heptanone group but lacking the naphthalene ring.
3,4-Dihydroxy-7-methyl-2-naphthaldehyde: A naphthalene derivative with similar hydroxyl and methyl substitutions but different functional groups.
Properties
CAS No. |
61983-44-6 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)heptan-1-one |
InChI |
InChI=1S/C18H22O3/c1-3-4-5-6-7-16(19)15-11-13-10-12(2)8-9-14(13)17(20)18(15)21/h8-11,20-21H,3-7H2,1-2H3 |
InChI Key |
STHVNAFVMIKURJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















